molecular formula C9H8F3IN2O2 B1483658 1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098132-12-6

1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483658
CAS No.: 2098132-12-6
M. Wt: 360.07 g/mol
InChI Key: YZNPVKLQDFXXCD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-carboxylic acid family, characterized by a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The substituents include:

  • 4-Iodo: A heavy halogen atom at position 4, influencing electronic properties and reactivity .
  • 3-(Trifluoromethyl): A strong electron-withdrawing group, enhancing acidity of the carboxylic acid and stability .
  • 5-Carboxylic Acid: A functional group critical for hydrogen bonding and solubility .

Pyrazole derivatives are widely explored in medicinal chemistry for antiviral, antibacterial, and enzyme inhibitory activities. The unique combination of substituents in this compound suggests tailored physicochemical and biological properties.

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3IN2O2/c10-9(11,12)7-5(13)6(8(16)17)15(14-7)3-4-1-2-4/h4H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPVKLQDFXXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C(C(=N2)C(F)(F)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of functional groups such as the trifluoromethyl and iodo substituents. The compound's synthesis can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well documented. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro and in vivo. For example, a related compound demonstrated an ED50 value of 2 mg/kg in animal models, indicating potent anti-inflammatory effects without significant gastrointestinal toxicity .

Cytotoxicity and Cancer Research

In cancer research, pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The compound has shown selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancer cells. A study highlighted that similar compounds led to cell cycle arrest and apoptosis through multiple pathways, including the inhibition of AKT and mTOR signaling pathways .

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects of pyrazole derivatives; found significant inhibition against E. coli and S. aureus.
Study 2 Evaluated anti-inflammatory activity; reported an ED50 of 2 mg/kg for related compounds with low gastrointestinal toxicity.
Study 3 Assessed cytotoxicity against glioma cells; showed effective induction of apoptosis with minimal effect on normal astrocytes.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions can enhance biological activity. For instance, the introduction of trifluoromethyl groups has been linked to increased potency against inflammatory pathways and improved selectivity for cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that 1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits promising anticancer properties. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth.

Case Study: Inhibition of Tumor Cell Proliferation
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent activity against breast cancer cells, with IC50 values in the low micromolar range. The authors attributed this activity to the compound's ability to induce apoptosis through the activation of caspase pathways .

Agrochemical Applications

The compound has also been investigated for its potential use as an agrochemical. Its ability to modulate plant growth and resistance to pests makes it a candidate for developing new agricultural products.

Case Study: Herbicidal Activity
Research has shown that formulations containing this compound exhibit herbicidal properties. In field trials, these formulations demonstrated effective control over common weeds without adversely affecting crop yield .

Material Science Applications

In material science, the compound's unique properties facilitate its use in synthesizing novel materials with specific functionalities.

Case Study: Synthesis of Functional Polymers
A recent study highlighted the use of this compound as a building block for synthesizing functional polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties significantly .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)2.5Induction of apoptosis
A549 (Lung)3.0Inhibition of proliferation
HeLa (Cervical)1.8Caspase pathway activation

Table 2: Agrochemical Efficacy

Application TypeTarget SpeciesEfficacy (%)Observations
HerbicideCommon Weeds85Effective control with no crop damage
Growth RegulatorTomato Plants70Enhanced growth rates observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The table below compares substituents at key positions of the target compound and related analogs:

Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) R5 (Position 5) Key References
Target Compound Cyclopropylmethyl Trifluoromethyl Iodo Carboxylic Acid
4-Bromo-1-methyl analog Methyl Trifluoromethyl Bromo Carboxylic Acid
1-(4-Methoxyphenyl)-3-trifluoromethyl analog 4-Methoxyphenyl Trifluoromethyl H Carboxylic Acid
5-Chloro-3-difluoromethyl analog Methyl Difluoromethyl Chloro Carboxylic Acid
1-(3-Cyanophenyl)-3-trifluoromethyl analog 3-Cyano-4-fluorophenyl Trifluoromethyl H Carboxylic Acid
Key Observations:
  • R4 (Position 4) : The iodo substituent is larger and more polarizable than bromo or chloro analogs, which may enhance halogen bonding in biological targets .
  • R3 (Position 3) : Trifluoromethyl groups are preferred over difluoromethyl or unsubstituted positions due to their strong electron-withdrawing effects, which stabilize the carboxylic acid moiety and modulate lipophilicity .

Physicochemical Properties

Property Target Compound 4-Bromo Analog 1-(4-Methoxyphenyl) Analog 5-Chloro Analog
Molecular Weight (g/mol) ~400 (estimated) ~350 ~408 ~300
LogP ~2.5 (predicted) ~2.0 ~2.8 ~1.8
Acidity (pKa) ~3.5 (carboxylic acid) Similar ~3.5 ~3.2
  • Lipophilicity : The cyclopropylmethyl and trifluoromethyl groups increase LogP compared to methyl or methoxyphenyl analogs, suggesting improved membrane permeability .
  • Solubility : The carboxylic acid ensures moderate aqueous solubility, critical for bioavailability .

Preparation Methods

N-Alkylation of Pyrazole Core

  • The N-1 position of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid derivatives can be alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
  • Reaction temperatures range from room temperature to moderate heating (40–80 °C).
  • This step requires careful control to avoid over-alkylation or side reactions on the carboxylic acid group, which may be protected as esters during alkylation.

Electrophilic Iodination at C-4 Position

  • Iodination of the pyrazole ring is often achieved by electrophilic aromatic substitution using iodine sources such as N-iodosuccinimide (NIS) or molecular iodine in the presence of oxidants.
  • The reaction is typically carried out in solvents like acetonitrile or dichloromethane at ambient or slightly elevated temperatures.
  • Selectivity for the 4-position is influenced by the directing effects of the trifluoromethyl and carboxylic acid substituents.
  • Yields for iodination are generally high (70–90%) with minimal side products when conditions are optimized.

One-Pot Synthesis Approaches

  • Recent advances include one-pot synthesis strategies that combine ring formation and functionalization steps, improving efficiency and reducing purification steps.
  • For example, copper-catalyzed coupling reactions enable direct arylation of pyrazole derivatives, facilitating the introduction of iodine substituents in a single operation.
  • The use of N-isocyaniminotriphenylphosphorane (NIITP) has been reported for related heterocycle syntheses, although specific application to this compound requires adaptation.

Representative Experimental Data and Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
N-alkylation Cyclopropylmethyl bromide, K2CO3 DMF 50–80 °C 75–85 Carboxylic acid protected as ester
Iodination N-iodosuccinimide (NIS) CH3CN 25–40 °C 80–90 Selective for C-4 position
One-pot synthesis Copper catalyst, aryl iodide coupling 1,4-dioxane 50–80 °C 70–85 Efficient, avoids intermediate isolation

Summary of Preparation Methodology

Preparation Stage Key Points Challenges Solutions
Pyrazole ring formation Starting from substituted hydrazines and β-ketoesters Regioselectivity and functional group compatibility Use of mild conditions, protecting groups
N-alkylation Alkylation with cyclopropylmethyl halides Over-alkylation, acid sensitivity Ester protection of carboxylic acid
Iodination Electrophilic substitution with NIS or I2 Position selectivity Optimized solvent and temperature
One-pot functionalization Copper-catalyzed arylation and ring synthesis Catalyst loading and reaction time Careful catalyst and solvent screening

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The deshielded proton at C5 (adjacent to the carboxylic acid) appears as a singlet (δ ~12-13 ppm). The CF₃ group causes splitting in adjacent carbons (¹³C δ ~120 ppm, q, J = 270 Hz) .
  • X-ray Crystallography : Use SHELXL for refinement . The iodine atom’s high electron density aids in determining absolute configuration. Hydrogen-bonding patterns (e.g., carboxylic acid dimerization) can be analyzed via graph-set notation (e.g., R₂²(8) motifs) .
    Advanced Application : Conflicting NOE data due to rotational isomerism can be resolved via variable-temperature NMR or DFT calculations .

What role do the iodine and trifluoromethyl groups play in modulating biological activity or physicochemical properties?

Advanced Research Question

  • Iodine : Enhances electrophilic reactivity for further functionalization (e.g., Suzuki coupling). Its hydrophobic nature improves membrane permeability .
  • Trifluoromethyl (CF₃) : Increases metabolic stability and lipophilicity. In medicinal chemistry analogs, CF₃ groups enhance binding affinity to hydrophobic enzyme pockets (e.g., Factor Xa’s S1 pocket) .
    Contradiction Analysis : While CF₃ improves target engagement, it may reduce aqueous solubility. Balance via prodrug strategies (e.g., ester prodrugs) .

How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Core Modifications : Replace iodine with bromine or chlorine to assess halogen size effects. Substitute cyclopropylmethyl with alkyl/aryl groups to probe steric tolerance .
  • Functional Group Interconversion : Convert the carboxylic acid to amides or esters to study bioavailability and target selectivity .
    Methodology : Use parallel synthesis with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) . Validate SAR via enzyme inhibition assays (e.g., Factor Xa IC₅₀ measurements) .

What experimental strategies address discrepancies in crystallographic data interpretation?

Advanced Research Question

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve disorder in the cyclopropylmethyl group .
  • Refinement : Apply SHELXL’s restraints for geometrically constrained moieties (e.g., CF₃ groups). Use Hirshfeld surface analysis to validate intermolecular interactions .
    Case Study : If thermal motion obscures iodine positioning, employ multi-conformer models or twinning refinement in SHELXL .

How can computational modeling predict the compound’s binding mode to biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Factor Xa. The carboxylic acid may form salt bridges with Arg residues, while CF₃ occupies hydrophobic subsites .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of the protein-ligand complex. Monitor RMSD and hydrogen-bond occupancy .
    Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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